Methyl 2-amino-5-bromo-4-isopropylbenzoate
Overview
Description
Methyl 2-amino-5-bromo-4-isopropylbenzoate, also known as 2-amino-5-bromo-4-isopropylbenzoic acid methyl ester, is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of benzoic acid and features a bromine atom, an amino group, and an isopropyl group attached to the benzene ring. This compound is primarily used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-bromo-4-isopropylbenzoate can be synthesized through a multi-step process involving the bromination of 4-isopropylbenzoic acid, followed by esterification and amination reactions. The typical synthetic route includes:
Bromination: 4-isopropylbenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Esterification: The brominated product is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-bromo-4-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines.
Hydrolysis Products: 2-amino-5-bromo-4-isopropylbenzoic acid.
Scientific Research Applications
Methyl 2-amino-5-bromo-4-isopropylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-bromo-4-isopropylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, affecting their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions .
Comparison with Similar Compounds
Methyl 2-amino-5-bromo-4-isopropylbenzoate can be compared with other similar compounds, such as:
Methyl 2-amino-5-bromobenzoate: Lacks the isopropyl group, leading to different steric and electronic properties.
Methyl 2-amino-5-bromo-4-methylbenzoate: Contains a methyl group instead of an isopropyl group, affecting its reactivity and interactions.
Methyl 2-amino-5-bromo-3-iodo-6-methylpyridine: Features additional halogen atoms and a pyridine ring, resulting in distinct chemical behavior.
These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications.
Properties
IUPAC Name |
methyl 2-amino-5-bromo-4-propan-2-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-6(2)7-5-10(13)8(4-9(7)12)11(14)15-3/h4-6H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRFEGRLPOBRKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1Br)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650009 | |
Record name | Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-13-2 | |
Record name | Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.